![molecular formula C20H15ClN4O B2877761 3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-33-1](/img/structure/B2877761.png)
3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
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Overview
Description
Imidazo[1,2-a]pyrimidines are a type of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . They are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is a fused bicyclic 5–6 heterocycle . This moiety is also useful in material science because of its structural character .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been synthesized via a one-pot reaction using different reagents and conditions . The most common methods for the preparation of imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions .
Scientific Research Applications
Antiulcer Agents
Compounds structurally related to the specified chemical have been synthesized with potential applications as antisecretory and cytoprotective agents against ulcers. Although some did not show significant antisecretory activity, their cytoprotective properties were demonstrated in ethanol and hydrochloric acid-induced ulcer models. This suggests a potential therapeutic application in the treatment of gastric ulcers and related conditions (Starrett et al., 1989).
Antiviral Activity
A series of compounds related to 3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide were designed and tested for their antiviral activity, particularly as antirhinovirus agents. These compounds showcased the importance of the imidazo[1,2-a]pyridine moiety in the design of novel therapeutic agents against human rhinovirus, indicating their potential application in treating viral infections (Hamdouchi et al., 1999).
Antineoplastic Activity
Research into compounds with the imidazo[1,2-a]pyrimidine structure has also shown promising antineoplastic (anti-cancer) activity. Some derivatives were found to exhibit variable degrees of activity against certain cancer cell lines in vitro. This highlights the potential for these compounds to serve as a basis for developing new antineoplastic agents, contributing to the ongoing search for more effective cancer treatments (Abdel-Hafez, 2007).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for creating imidazo[1,2-a]pyrimidine derivatives. These methodologies facilitate the synthesis of a broad range of compounds with potential pharmaceutical applications, thereby expanding the toolkit available for drug discovery and development. For instance, a catalyst-free approach for synthesizing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides has been developed, showcasing an environmentally benign method that could be widely applied in pharmaceutical chemistry (Shaabani et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyrimidine core have been reported to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been reported to have a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVODJVRCOONQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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